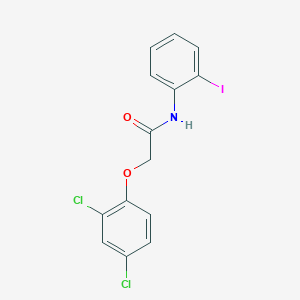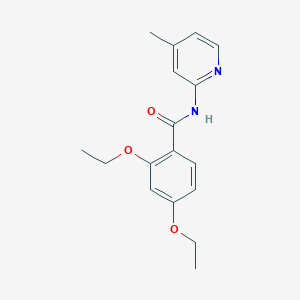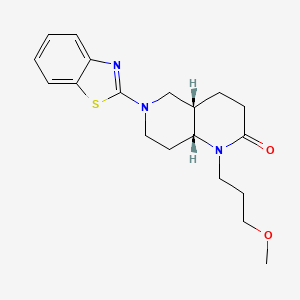
2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)acetamide, also known as 'DIPA', is a synthetic compound that has been used in various scientific research studies. It belongs to the family of phenoxyacetic acid herbicides and has been synthesized by several methods. DIPA has been found to have potential applications in the field of biochemistry and physiology due to its unique mechanism of action.
Mécanisme D'action
DIPA inhibits the activity of FAAH by binding to its active site. This results in the accumulation of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects. DIPA has been found to be a potent inhibitor of FAAH and has been shown to increase the levels of endocannabinoids in the body by up to 10-fold.
Biochemical and Physiological Effects:
DIPA has been found to have various biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of neuropathic pain. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease. DIPA has been shown to have potential therapeutic effects in various other conditions such as anxiety, depression, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
DIPA has several advantages for lab experiments. It is a potent inhibitor of FAAH and has been shown to increase the levels of endocannabinoids in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, DIPA has some limitations as well. It has been found to have off-target effects on other enzymes, which can complicate the interpretation of the results. It is also important to note that DIPA should be used with caution due to its potential toxicity.
Orientations Futures
There are several future directions for the research on DIPA. One direction is to explore the potential therapeutic effects of DIPA in various conditions such as pain, inflammation, and anxiety. Another direction is to study the off-target effects of DIPA on other enzymes and to develop more specific inhibitors of FAAH. Further research is also needed to understand the long-term effects of DIPA on the body and its potential toxicity. Overall, DIPA has significant potential for scientific research and has opened up new avenues for studying the role of endocannabinoids in various physiological processes.
Méthodes De Synthèse
The synthesis of DIPA has been reported by several methods. One of the most common methods involves the reaction of 2,4-dichlorophenol with sodium hydroxide and 2-iodoaniline in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain DIPA. Another method involves the reaction of 2,4-dichlorophenol with 2-iodoaniline in the presence of copper powder and acetic acid. The product is then purified by column chromatography to obtain DIPA.
Applications De Recherche Scientifique
DIPA has been used in various scientific research studies due to its potential applications in the field of biochemistry and physiology. It has been found to inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes such as pain sensation, appetite, and mood regulation. DIPA has been found to increase the levels of endocannabinoids in the body, which can have potential therapeutic effects.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INO2/c15-9-5-6-13(10(16)7-9)20-8-14(19)18-12-4-2-1-3-11(12)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRIWAZBEPZQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[4-({[(4-fluorophenyl)acetyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide hydrochloride](/img/structure/B5330159.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5330172.png)
![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5330177.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5330183.png)


![1-[(1-{[6-(4-methylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5330212.png)
![N-[3-(difluoromethoxy)phenyl]-N'-phenylurea](/img/structure/B5330217.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5330224.png)
![N-ethyl-2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5330227.png)
![2-[2-(2-furyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5330229.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydro-2H-pyran-3-ylmethyl)pyridin-2-amine](/img/structure/B5330231.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330248.png)
